molecular formula C15H15NO B181321 2-Methyl-N-(o-tolyl)benzamide CAS No. 22978-49-0

2-Methyl-N-(o-tolyl)benzamide

Cat. No.: B181321
CAS No.: 22978-49-0
M. Wt: 225.28 g/mol
InChI Key: KBOSBZUAAMLSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(o-tolyl)benzamide is a chemical compound belonging to the class of benzamides. It is characterized by the presence of a benzamide group substituted with two methyl groups, one on the benzamide ring and the other on the phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes .

Mechanism of Action

Mode of Action

The exact mode of action of 2-Methyl-N-(o-tolyl)benzamide is not fully understood. As a benzamide derivative, it may share some of the interactions that other benzamides have with their targets. These can include binding to the active sites of enzymes or interacting with cell membrane receptors. The specific interactions and resulting changes caused by this compound are subjects of ongoing research .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes. More research is needed to elucidate these effects .

Biochemical Analysis

Biochemical Properties

Benzamide, 2-methyl-N-(2-methylphenyl)-, plays a role in biochemical reactions. It has been found to interact with various enzymes and proteins . For instance, benzamide analogues have been shown to act as allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism . These interactions can be complex and involve various types of bonding interactions .

Cellular Effects

The effects of Benzamide, 2-methyl-N-(2-methylphenyl)- on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, benzamide analogues have been shown to increase the catalytic action of GK, which could have significant effects on cellular glucose metabolism .

Molecular Mechanism

The molecular mechanism of action of Benzamide, 2-methyl-N-(2-methylphenyl)- involves binding interactions with biomolecules and potential effects on enzyme activity and gene expression . For instance, benzamide analogues have been found to interact with the allosteric site of GK, leading to increased enzyme activity . These interactions are likely to involve hydrogen bonding with specific residues in the enzyme .

Temporal Effects in Laboratory Settings

The effects of Benzamide, 2-methyl-N-(2-methylphenyl)- can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Benzamide, 2-methyl-N-(2-methylphenyl)- can vary with different dosages in animal models Studies could include observations of threshold effects, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Benzamide, 2-methyl-N-(2-methylphenyl)- may be involved in various metabolic pathways, interacting with enzymes or cofactors It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of Benzamide, 2-methyl-N-(2-methylphenyl)- within cells and tissues could involve interactions with transporters or binding proteins It could also have effects on its localization or accumulation within cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(o-tolyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 2-methylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is obtained through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(o-tolyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(o-tolyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups enhances its lipophilicity and may influence its interaction with biological targets .

Properties

IUPAC Name

2-methyl-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(17)16-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOSBZUAAMLSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177523
Record name Benzamide, 2-methyl-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22978-49-0
Record name Benzamide, 2-methyl-N-(2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-methyl-N-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-N-(o-tolyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.